![molecular formula C11H17NO3 B1305454 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol CAS No. 29607-93-0](/img/structure/B1305454.png)
1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol
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Description
The compound 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a beta-amino alcohol that is of interest due to its potential biological activities. The structure of the compound suggests that it could be synthesized through the reaction of epoxides with amines, as indicated by the synthesis of similar compounds in the literature .
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, the condensation of racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with aryloxymethyloxiranes in the presence of anhydrous potassium carbonate followed by reaction with dry hydrogen chloride gas has been used to synthesize substituted p-hydroxyphenylethanolamines . Additionally, the microwave-assisted ring opening of epoxides with amines has been demonstrated as a general route to synthesize 1-aminopropan-2-ols . These methods could potentially be adapted for the synthesis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol.
Molecular Structure Analysis
The molecular structure of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol would likely feature a phenoxy group attached to a propan-2-ol backbone with a hydroxyethylamino substituent. This structure is similar to those of compounds synthesized by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols . The presence of both ether and amino alcohol functionalities suggests that the compound could engage in hydrogen bonding and other intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol can be inferred from related compounds. For example, the SRN1 reaction has been used to convert 2-hydroxybenzyl alcohols into 2-(2-methyl-2-nitropropyl)phenols, which upon catalytic hydrogenation yield amines . Although the specific reactivity of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is not detailed, it is likely that it could undergo similar reactions due to the presence of the amino alcohol functionality.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol are not provided, related compounds have been evaluated for biological activities. For instance, substituted p-hydroxyphenylethanolamines have shown potent uterine relaxant activity and cAMP releasing potential, with minimal cardiac stimulant potential . Additionally, a series of 1-aminopropan-2-ols have demonstrated anti-malarial activities against Plasmodium falciparum strains . These activities suggest that 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol could also possess interesting biological properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKATYAZWMJMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389647 |
Source
|
Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol | |
CAS RN |
29607-93-0 |
Source
|
Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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